molecular formula C17H18N4OS2 B2518259 N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide CAS No. 1170528-00-3

N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide

Cat. No. B2518259
CAS RN: 1170528-00-3
M. Wt: 358.48
InChI Key: WFJWDUOEIPXLTI-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C17H18N4OS2 and its molecular weight is 358.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

  • A new series of compounds incorporating thiophene and thiazole moieties, similar in structure to the compound of interest, have been synthesized and evaluated for their anticancer activities. Particularly, certain derivatives demonstrated promising activities against hepatocellular carcinoma (HepG2) cell lines, highlighting their potential as potent anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016). These findings suggest that derivatives of the compound might possess significant anticancer properties.

Antimicrobial and Antifungal Effects

  • Investigations into the antimicrobial activity of compounds structurally related to N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide have shown that certain derivatives exhibit potential antibacterial and antifungal effects. Specifically, some synthesized derivatives showed significant activity against B. subtilis and A. niger, indicating their potential for developing new antimicrobial agents (Sowmya et al., 2018).

Cell Cycle Inhibition and Anticancer Prospects

  • Pyrazole derivatives, related in core structure to the target compound, have been synthesized using environmentally sustainable methods and evaluated for their anticancer activity. Among these, certain compounds were found to induce apoptosis and affect the cell cycle in cancer cells, underlining their potential as novel anticancer drugs. The specific derivative N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]carbamothioyl]-4-chloro-benzamide showed promising effects by causing an increase in cells at the G2/M phase, suggesting its potential for further development as an anticancer agent (Nițulescu et al., 2015).

Structural Analysis

  • The crystal structure and molecular stabilization mechanisms of derivatives have been elucidated through single crystal X-ray diffraction studies, providing insights into the molecular interactions that may contribute to their biological activities. For example, a compound featuring a pyrazole and thiophene core was studied, revealing the importance of hydrogen bond interactions in stabilizing its structure (Prabhuswamy et al., 2016).

properties

IUPAC Name

N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS2/c1-11-9-15(19-16(22)12-5-2-3-6-12)21(20-11)17-18-13(10-24-17)14-7-4-8-23-14/h4,7-10,12H,2-3,5-6H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJWDUOEIPXLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCCC2)C3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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